- Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response SyndromeOxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolines, Journal of Medicinal Chemistry, 2017, 60(3), 972-986

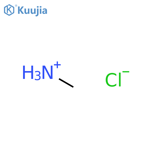

Cas no 94-64-4 ((2-chlorophenyl)methyl(methyl)amine)

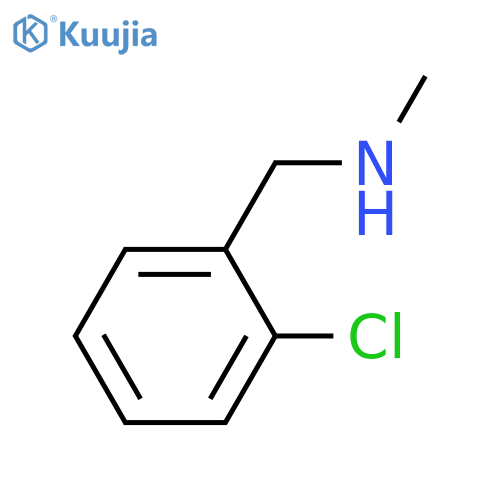

94-64-4 structure

商品名:(2-chlorophenyl)methyl(methyl)amine

(2-chlorophenyl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- (2-Chlorophenyl)-N-methylmethanamine

- 2-chloro-n-methyl-benzenemethanamin

- Benzenemethanamine, 2-chloro-N-methyl-

- N-(2-CHLOROBENZYL)-N-METHYLAMINE

- O-CHLORO-N-METHYLBENZYLAMINE

- N(O-CHLOROBENZYL)METHYLAMINE

- N-ETHYL-O-CHLOROBENZYLAMINE

- TIMTEC-BB SBB010370

- AKOS BC-2744

- (2-CHLORO-BENZYL)-METHYL-AMINE

- 2-CHLORO-N-METHYLBENZYLAMINE

- N-Methyl-2-chlorobenzylamine

- 2-Chlorobenzylmethylamine

- 1-(2-chlorophenyl)-N-methylmethanamine

- [(2-chlorophenyl)methyl](methyl)amine

- [(2-chlorophenyl)methyl]methylamine

- 1-(2-chlorophenyl)-N-methyl-methanamine

- 2-chlorobenzyl-N-methylamine

- KSC487O1B

- 2-ch

- 2-Chloro-N-methylbenzenemethanamine (ACI)

- Benzylamine, o-chloro-N-methyl- (7CI, 8CI)

- (2-Chlorobenzyl)methylamine

- Methyl((2-chlorophenyl)methyl)amine

- N-2-Chlorobenzylmethylamine

- N-Methyl-o-chlorobenzylamine

- (2-chlorophenyl)methyl(methyl)amine

- SCHEMBL296089

- EINECS 202-350-1

- NCGC00374049-01

- MFCD00013627

- 2-chloro-N-methylbenzyl amine

- 2-Chloro-N-methylbenzylamine, 97%

- DB-000147

- CS-0151001

- DTXSID6059106

- AKOS000263898

- SY023323

- EN300-07493

- BP-10621

- NS00040410

- Z56955956

- AS-31408

- 94-64-4

- CHEMBL1178182

-

- MDL: MFCD00013627

- インチ: 1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3

- InChIKey: DIWGZVQKFSFNLH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(CNC)=CC=CC=1

計算された属性

- せいみつぶんしりょう: 155.050177g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 2

- どういたいしつりょう: 155.050177g/mol

- 単一同位体質量: 155.050177g/mol

- 水素結合トポロジー分子極性表面積: 12Ų

- 重原子数: 10

- 複雑さ: 95.3

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.110 g/mL at 25 °C(lit.)

- ゆうかいてん: 0°C

- ふってん: 225-226 °C(lit.)

- フラッシュポイント: 華氏温度:208.4°f

摂氏度:98°c - 屈折率: n20/D 1.5430(lit.)

- PSA: 12.03000

- LogP: 2.45030

- かんど: Air Sensitive

- ようかいせい: 未確定

(2-chlorophenyl)methyl(methyl)amine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:2735

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26-S36

-

危険物標識:

- 危険レベル:IRRITANT

- TSCA:Yes

- リスク用語:R22; R37/38; R41

(2-chlorophenyl)methyl(methyl)amine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

(2-chlorophenyl)methyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB352843-1 g |

2-Chloro-N-methylbenzylamine, 97%; . |

94-64-4 | 97% | 1g |

€112.00 | 2023-04-26 | |

| Fluorochem | 060304-5g |

2-Chloro-benzyl)-methyl-amine |

94-64-4 | 97% | 5g |

£95.00 | 2022-03-01 | |

| Fluorochem | 060304-25g |

2-Chloro-benzyl)-methyl-amine |

94-64-4 | 97% | 25g |

£294.00 | 2022-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54680-1g |

2-Chloro-N-methylbenzylamine, 97% |

94-64-4 | 97% | 1g |

¥631.00 | 2023-04-10 | |

| Apollo Scientific | OR40030-5g |

2-Chloro-N-methylbenzylamine |

94-64-4 | 98+% | 5g |

£49.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73010-5g |

2-Chloro-N-methylbenzylamine |

94-64-4 | 5g |

¥888.0 | 2021-09-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 126853-1G |

(2-chlorophenyl)methyl(methyl)amine |

94-64-4 | 97% | 1G |

¥492.67 | 2022-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG771-50mg |

(2-chlorophenyl)methyl(methyl)amine |

94-64-4 | 95% | 50mg |

¥63.0 | 2024-07-21 | |

| eNovation Chemicals LLC | D912173-5g |

2-Chloro-N-methylbenzylamine |

94-64-4 | 95% | 5g |

$240 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG771-200mg |

(2-chlorophenyl)methyl(methyl)amine |

94-64-4 | 95% | 200mg |

¥145.0 | 2022-07-28 |

(2-chlorophenyl)methyl(methyl)amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt

1.2 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium borohydride ; 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt

1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium borohydride ; 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt

1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones, Bioorganic & Medicinal Chemistry, 2007, 15(1), 575-585

合成方法 3

合成方法 4

はんのうじょうけん

リファレンス

- Benzylamines: synthesis and evaluation of antimycobacterial propertiesNeuropharmacological investigation of N-benzylsulfamides, Journal of Medicinal Chemistry, 1984, 27(9), 1111-18

合成方法 5

はんのうじょうけん

1.1 Solvents: Methanol ; 60 min, 80 °C; cooled

1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K

1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K

リファレンス

- Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogen, Journal of Catalysis, 2021, 400, 103-113

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol

1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol

1.1 Solvents: Ethanol , Water ; 40 °C; 2 h, 0 - 5 °C

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt

2.2 Reagents: Water ; rt

1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol

1.1 Solvents: Ethanol , Water ; 40 °C; 2 h, 0 - 5 °C

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt

2.2 Reagents: Water ; rt

リファレンス

- Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsSynthesis of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives by a novel insertion reaction of arylnickel complexesCholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones, Organic Reactions (Hoboken, 2002, 29(5), 957-65

(2-chlorophenyl)methyl(methyl)amine Raw materials

(2-chlorophenyl)methyl(methyl)amine Preparation Products

(2-chlorophenyl)methyl(methyl)amine 関連文献

-

1. Titanium complexes of bis(1°-amido)cyclodiphosph(III)azanes and bis(1°-amido)cyclodiphosph(V)azanes: facial versus lateral coordinationDaniel F. Moser,Christopher J. Carrow,Lothar Stahl,Richard J. Staples J. Chem. Soc. Dalton Trans. 2001 1246

-

Andrew D. Burrows,Ross W. Harrington,Mary F. Mahon,Simon J. Teat CrystEngComm 2005 7 388

-

Keith Izod,Peter Evans,Paul G. Waddell Chem. Commun. 2018 54 2526

-

Masoud Mirzaei,Hossein Eshtiagh-Hosseini,Antonio Bauzá,Sara Zarghami,Pablo Ballester,Joel T. Mague,Antonio Frontera CrystEngComm 2014 16 6149

-

Masoud Mirzaei,Hossein Eshtiagh-Hosseini,Antonio Bauzá,Sara Zarghami,Pablo Ballester,Joel T. Mague,Antonio Frontera CrystEngComm 2014 16 6149

94-64-4 ((2-chlorophenyl)methyl(methyl)amine) 関連製品

- 329-97-5(Benzyltrimethylammonium fluoride)

- 39180-84-2(3-Methyl-N-methylbenzylamine)

- 4525-46-6(N,N,N-Trimethyl-1-phenylmethanaminium iodide)

- 620-40-6(Tribenzylamine)

- 699-04-7(N-Methyl-4-methylbenzylamine)

- 14321-27-8(N-Benzylethylamine)

- 100-85-6(Triton B)

- 103-49-1(Dibenzylamine)

- 103-67-3(N-Methylbenzylamine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94-64-4)(2-chlorophenyl)methyl(methyl)amine

清らかである:99%/99%

はかる:5g/25g

価格 ($):262.0/811.0